
octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an octan-2-yl ester group, a dichlorophenoxy moiety, and a nitrobenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with octan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and octan-2-ol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The dichlorophenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Hydrolysis: 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and octan-2-ol.
Reduction: 5-(2,4-dichlorophenoxy)-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Agriculture: It can be used as a herbicide or plant growth regulator due to its ability to interfere with plant hormone pathways.
Pharmaceuticals: The compound can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Chemical Research: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. In plants, it may act by mimicking or inhibiting natural plant hormones, leading to disrupted growth and development. The nitrobenzoate structure allows it to participate in redox reactions, potentially generating reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octan-2-yl (2,4-dichlorophenoxy)acetate: Similar in structure but lacks the nitro group, which affects its reactivity and applications.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure, lacking the ester and nitro functionalities.
Uniqueness
Octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the combination of its ester, dichlorophenoxy, and nitrobenzoate groups. This combination imparts distinct chemical properties and reactivity, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
57729-05-2 |
|---|---|
Molecular Formula |
C21H23Cl2NO5 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C21H23Cl2NO5/c1-3-4-5-6-7-14(2)28-21(25)17-13-16(9-10-19(17)24(26)27)29-20-11-8-15(22)12-18(20)23/h8-14H,3-7H2,1-2H3 |
InChI Key |
JSGYQNAGJCFNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



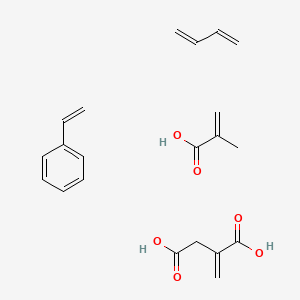
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
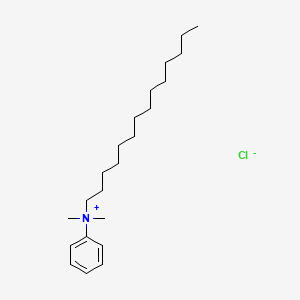


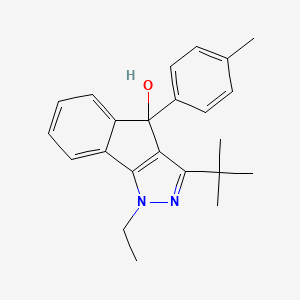
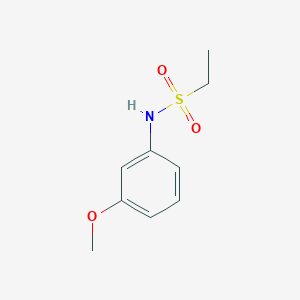
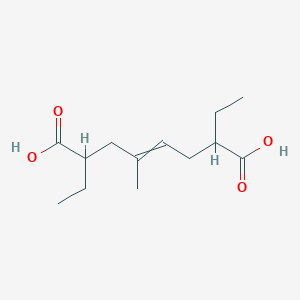
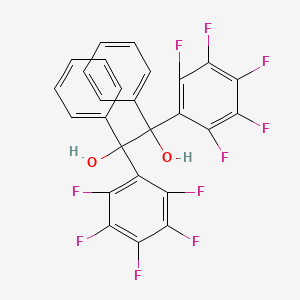
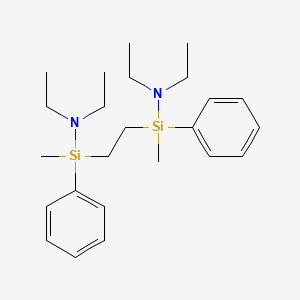
![(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14630617.png)
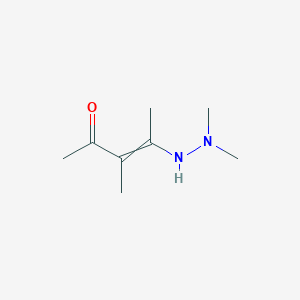
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)
